molecular formula C11H14N2O4S B1583225 1-[(4-Nitrophenyl)sulfonyl]piperidine CAS No. 64268-93-5

1-[(4-Nitrophenyl)sulfonyl]piperidine

Cat. No.: B1583225
CAS No.: 64268-93-5
M. Wt: 270.31 g/mol
InChI Key: XDPAFNJUKBYWBZ-UHFFFAOYSA-N
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Description

VP-4604 is a potent antimicrobial compound, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). It belongs to the class of arylsulfonamides bearing azanorbornane and related motifs. This compound has demonstrated significant microbial growth inhibition, making it a promising candidate for further research and development in the field of antimicrobial agents .

Scientific Research Applications

VP-4604 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of arylsulfonamides.

    Biology: Investigated for its antimicrobial properties against various pathogenic bacteria.

    Medicine: Potential development as an antimicrobial agent for treating infections caused by methicillin-resistant Staphylococcus aureus.

    Industry: Possible use in the formulation of antimicrobial coatings and materials.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VP-4604 involves the incorporation of a 4-nitrobenzenesulfonamide motif. The synthetic route typically includes the following steps:

    Formation of the azanorbornane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azanorbornane structure.

    Introduction of the sulfonamide group: The azanorbornane core is then reacted with sulfonyl chloride derivatives to introduce the sulfonamide group.

    Nitration: The final step involves the nitration of the benzene ring to introduce the nitro group, resulting in the formation of VP-4604.

Industrial Production Methods

Industrial production of VP-4604 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

VP-4604 undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Reduction: Amino derivatives of VP-4604.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown products of the sulfonamide group.

Mechanism of Action

VP-4604 exerts its antimicrobial effects by targeting the bacterial cell wall synthesis. The compound binds to specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • VP-4556
  • VP-4605
  • VP-4509

Comparison

VP-4604 is unique among its analogs due to its higher potency against methicillin-resistant Staphylococcus aureus. While VP-4556, VP-4605, and VP-4509 also exhibit antimicrobial activity, VP-4604 has demonstrated superior efficacy in terms of microbial growth inhibition and minimum inhibitory concentration values .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPAFNJUKBYWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352344
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-93-5
Record name 1-[(4-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzenesulfonyl chloride 40 g 0.181 mole in dichloromethane 400 ml was added over 30 mins a solution of pyridine 15 g 15.3 ml and piperidine 16.15 g 18.8 ml in dichloromethane 100 ml. The mixture was stirred at room temperature for 2 h and then washed with water, 2M hydrochloric acid and brine, dried MgSO4 and evaporated in vacuo to give 1-(4-nitro-benzenesulfonyl)-piperidine 44.5 g. 1HNMR CDCl3 7.76 (2H, d), 7.40 (2H, d), 3.21 (6H, q), 1.07 (6H, t).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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